2-Amino-4-(benzylthio)butanoic acid
Overview
Description
“2-Amino-4-(benzylthio)butanoic acid” is likely a compound that contains an amino group (-NH2) and a benzylthio group (-SCH2C6H5) attached to a butanoic acid backbone . Butanoic acid, also known as butyric acid, is a carboxylic acid with the structure CH3CH2CH2-COOH .
Molecular Structure Analysis
The molecular structure of “2-Amino-4-(benzylthio)butanoic acid” would consist of a four-carbon chain (butanoic acid) with an amino group attached to the second carbon and a benzylthio group attached to the fourth carbon .Chemical Reactions Analysis
Amino acids can act as both an acid and a base due to the presence of the amino and carboxyl functional groups . The exact chemical reactions that “2-Amino-4-(benzylthio)butanoic acid” would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like -COOH and -NH2) in “2-Amino-4-(benzylthio)butanoic acid” would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Medicine
In the medical field, this compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered safe as a flavoring agent. Its derivatives are explored for their potential therapeutic benefits, including roles in cardiovascular protection and stress reduction .
Agriculture
Research in agriculture has focused on the biosynthesis and production of related compounds like L-Theanine , which is structurally similar to 2-Amino-4-(benzylthio)butanoic acid . These studies are crucial for understanding how such compounds can enhance the flavor and quality of crops like tea, as well as their health benefits for human consumption .
Biotechnology
In biotechnological applications, derivatives of 2-Amino-4-(benzylthio)butanoic acid are used in the production of Gamma-aminobutyric acid (GABA) , an important neurotransmitter. Advances in microbial strains and metabolic pathways have been made to increase the yield and quality of GABA, which has applications in food, medicine, and chemical engineering .
Food Industry
The food industry benefits from the use of amino acid derivatives as flavor enhancers and nutritional supplements. The compound’s derivatives are used to improve the nutritional profile of various food products and are considered safe for human consumption under the category of “generally regarded as safe” (GRAS) by the FDA .
Environmental Science
While specific applications of 2-Amino-4-(benzylthio)butanoic acid in environmental science are not directly mentioned, related compounds are studied for their thermophysical properties, which can have implications for environmental monitoring and pollution control strategies .
Analytical Chemistry
In analytical chemistry, 2-Amino-4-(benzylthio)butanoic acid and its analogs are used as standards and reagents. Their physical and chemical properties, such as sublimation points and mass spectra, are critical for the accurate analysis of complex mixtures and the development of new analytical methods .
Pharmacology
Pharmacological research explores the potential of 2-Amino-4-(benzylthio)butanoic acid derivatives as precursors or intermediates in drug synthesis. Their role in modulating biological pathways makes them valuable for the development of new medications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-(benzylthio)butanoic acid is the Voltage-gated calcium channel alpha-2/delta-1 (CACNA2D1) . This channel regulates calcium current density and activation/inactivation kinetics of the calcium channel, playing an important role in excitation-contraction coupling .
Mode of Action
It is known to interact with its target, the cacna2d1, potentially influencing the calcium current density and the activation/inactivation kinetics of the calcium channel .
Biochemical Pathways
Given its target, it is likely to influence pathways involving calcium signaling and muscle contraction .
Result of Action
Given its target, it may influence calcium signaling and muscle contraction .
properties
IUPAC Name |
2-amino-4-benzylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPDMPPOTUGMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(benzylthio)butanoic acid | |
CAS RN |
7689-60-3, 3054-02-2 | |
Record name | NSC164657 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC206263 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC14986 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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